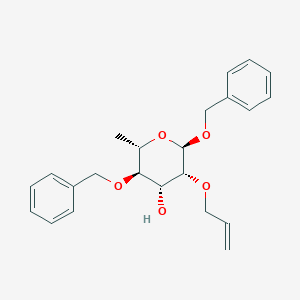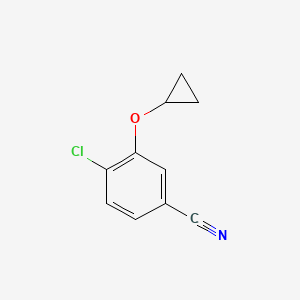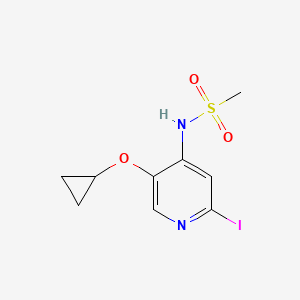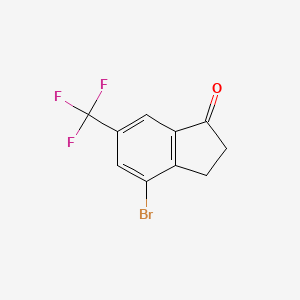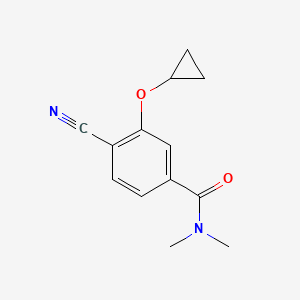
4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.266 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common synthetic route includes the reaction of 4-cyano-N,N-dimethylbenzamide with cyclopropyl alcohol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The cyclopropoxy group can introduce steric hindrance, affecting the compound’s binding to enzymes or receptors. The dimethylbenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
4-Cyano-N,N-dimethylbenzamide: Lacks the cyclopropoxy group, which may result in different reactivity and biological activity.
3-Cyano-N,N-dimethylbenzamide: The position of the cyano group is different, which can affect the compound’s chemical properties and interactions.
4-Cyano-N-methylbenzamide: Contains only one methyl group on the amide nitrogen, leading to variations in steric and electronic effects
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-cyano-3-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13(16)9-3-4-10(8-14)12(7-9)17-11-5-6-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
VYZFDLMARAXHBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol,sulfuric acid](/img/structure/B14806496.png)

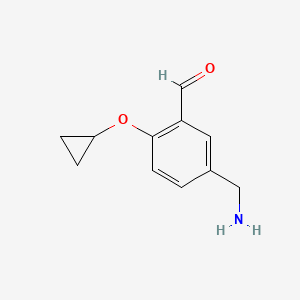
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14806510.png)
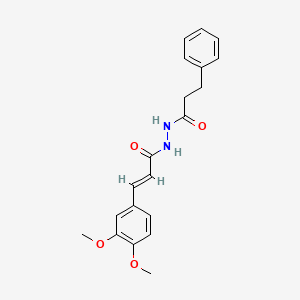
![3-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14806512.png)
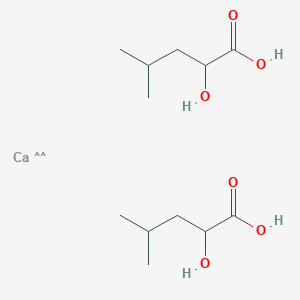

![1,2-Propanediol, 3-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]methoxy]-, 1,2-dinitrate (9CI)](/img/structure/B14806520.png)
